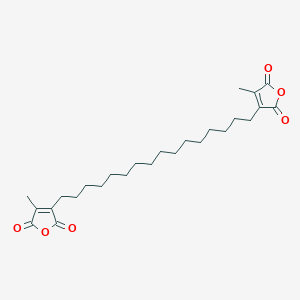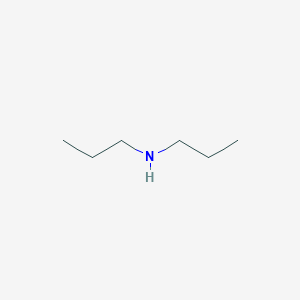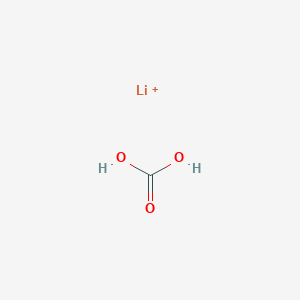
1-(Phosphonooxy)-2,4-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phosphonooxy)-2,4-pentanedione, commonly known as PPAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and agriculture. PPAD is a chelating agent that can bind to metal ions and has been extensively studied for its ability to inhibit metalloproteases. In Additionally, we will list future directions for research on PPAD.
科学研究应用
PPAD has been studied extensively for its potential use as a metalloprotease inhibitor. Metalloproteases are enzymes that require metal ions for their activity and are involved in various physiological processes such as cell growth, differentiation, and apoptosis. The inhibition of metalloproteases has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and Alzheimer's disease.
作用机制
PPAD acts as a chelating agent and binds to metal ions, particularly zinc ions, which are essential for the activity of metalloproteases. By binding to the metal ions, PPAD inhibits the activity of metalloproteases, thereby preventing the degradation of extracellular matrix proteins and other substrates.
生化和生理效应
PPAD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPAD can inhibit the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13. Additionally, PPAD has been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PPAD can reduce the growth and metastasis of tumors in animal models.
实验室实验的优点和局限性
PPAD has several advantages for lab experiments, including its ability to selectively inhibit metalloproteases and its low toxicity. However, PPAD has limitations, including its instability in aqueous solutions and its potential for non-specific binding to other metal ions.
未来方向
There are several future directions for research on PPAD. One area of focus is the development of more stable analogs of PPAD that can be used in aqueous solutions. Additionally, further studies are needed to investigate the potential therapeutic applications of PPAD, particularly in cancer and other diseases where metalloproteases play a role. Finally, research is needed to elucidate the mechanism of action of PPAD and its interactions with metal ions and metalloproteases.
合成方法
PPAD can be synthesized through a multi-step process involving the condensation of acetylacetone with phosphorous acid and subsequent esterification with ethanol. The final product is a white crystalline solid with a molecular weight of 206.1 g/mol.
属性
CAS 编号 |
157247-71-7 |
|---|---|
产品名称 |
1-(Phosphonooxy)-2,4-pentanedione |
分子式 |
C5H9O6P |
分子量 |
196.09 g/mol |
IUPAC 名称 |
2,4-dioxopentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10) |
InChI 键 |
LRWLMFKDYYVQOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
规范 SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
其他 CAS 编号 |
157247-71-7 |
同义词 |
1-(phosphonooxy)-2,4-pentanedione 2,4-dioxopentyl phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



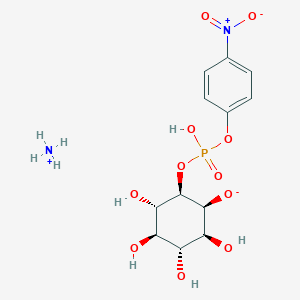
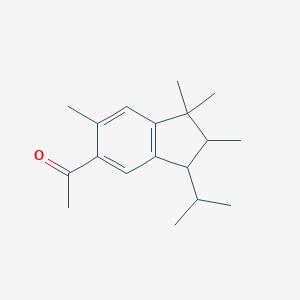
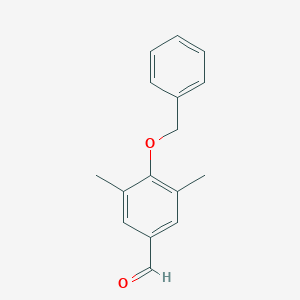
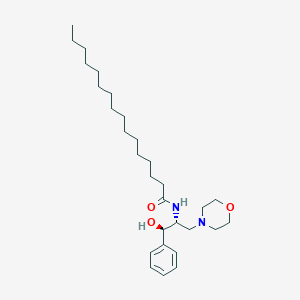
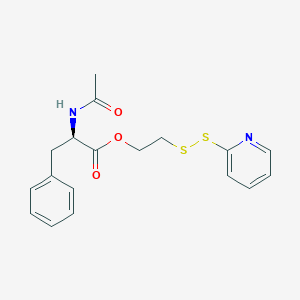
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
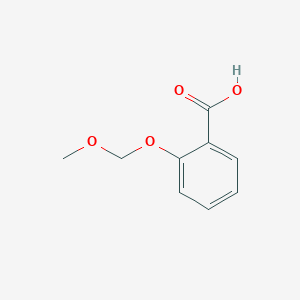
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)


